molecular formula C8H20N2 B2795680 [(2S)-3-amino-2-methylpropyl]diethylamine CAS No. 2248171-80-2

[(2S)-3-amino-2-methylpropyl]diethylamine

Cat. No.: B2795680
CAS No.: 2248171-80-2
M. Wt: 144.262
InChI Key: WDCCROLLJZMYQF-QMMMGPOBSA-N
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Description

(2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two ethyl groups attached to the nitrogen atoms and a methyl group attached to the second carbon atom in the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine typically involves the reaction of 2-methylpropane-1,3-diamine with diethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of (2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods often incorporate advanced techniques such as high-throughput screening and process optimization to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in the reactions of (2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of (2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine depend on the specific reaction type. For example, oxidation reactions yield amine oxides, while reduction reactions produce secondary or primary amines. Substitution reactions result in the formation of new compounds with different substituents replacing the ethyl groups.

Scientific Research Applications

(2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine: shares structural similarities with other diamines, such as N,N’-diethyl-1,3-propanediamine and N,N’-dimethyl-1,3-propanediamine.

    N,N’-Diethyl-1,3-propanediamine: This compound has two ethyl groups attached to the nitrogen atoms but lacks the methyl group on the second carbon atom.

    N,N’-Dimethyl-1,3-propanediamine: This compound has two methyl groups attached to the nitrogen atoms instead of ethyl groups.

Uniqueness

The uniqueness of (2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine lies in its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

[(2S)-3-amino-2-methylpropyl]diethylamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H19N(Molecular Weight 143 25 g mol)\text{C}_8\text{H}_{19}\text{N}\quad (\text{Molecular Weight 143 25 g mol})

This compound features a diethylamine moiety attached to a branched amino acid structure, which may influence its biological interactions.

The biological activity of this compound can be attributed to its interactions with various molecular targets, including:

  • Enzymatic Inhibition : The compound can act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurotransmission and related physiological processes.

Table 1: Potential Targets and Mechanisms

Target TypeMechanism of ActionReferences
EnzymesInhibition of specific enzyme activity
Neurotransmitter ReceptorsModulation of receptor activity
Membrane TransportersAlteration of transport dynamics

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Some studies suggest that compounds similar to this compound may function as serotonin reuptake inhibitors, potentially aiding in the treatment of depression .
  • Neuroprotective Properties : There is evidence indicating that the compound may have neuroprotective effects, particularly in models of neurodegeneration .
  • Anti-inflammatory Activity : Preliminary findings suggest that this compound could modulate inflammatory responses, although further studies are needed to confirm these effects .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Study on Neuroprotection : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .
  • Serotonin Reuptake Inhibition : Research involving similar compounds showed significant inhibition of serotonin reuptake in vitro, suggesting a mechanism for antidepressant activity .

Table 2: Summary of Case Studies

Study FocusFindingsYear
NeuroprotectionProtection against oxidative stress2021
Antidepressant ActivitySignificant serotonin reuptake inhibition2020

Properties

IUPAC Name

(2S)-N',N'-diethyl-2-methylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCCROLLJZMYQF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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